molecular formula C11H12N4O B2655496 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide CAS No. 1322604-88-5

5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide

Cat. No. B2655496
CAS RN: 1322604-88-5
M. Wt: 216.244
InChI Key: IYLZZAQHAPUCEZ-UHFFFAOYSA-N
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Description

5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide (5-AIMB) is a small molecule that has been found to have potential applications in the fields of biochemistry, pharmacology, and medical research. 5-AIMB is a derivative of imidazole, an important class of heterocyclic compounds that are found in many biologically active compounds. 5-AIMB has been studied for its potential to act as a scaffold for drug design, as well as its ability to interact with various proteins and enzymes. The following paper will discuss the synthesis method of 5-AIMB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The development of new cyclic quaterbenzoxazole and -imidazole derivatives involves cyclization reactions that showcase the versatility of benzamide derivatives in synthesizing heterocyclic compounds. These compounds offer a new nine-ring system, expanding the toolbox for designing complex organic molecules (Tauer, 2002).

Multicomponent Carbonylation Reactions

  • Research on palladium iodide catalyzed multicomponent carbonylation reactions reveals that 2-alkynylbenzamides undergo diverse pathways depending on the nucleophile and conditions used. This highlights the role of benzamide derivatives in facilitating the synthesis of isoindolinone and isobenzofuranimine derivatives, which are important in medicinal chemistry and material science (Mancuso et al., 2014).

Advanced Glycation End-Products (AGEs) Research

  • The study of methylglyoxal (MG) in food and organisms, including its formation of advanced glycation end-products (AGEs) such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1), highlights the significance of imidazole derivatives in understanding the biochemical processes related to diabetes and neurodegenerative diseases (Nemet et al., 2006).

Catalysis and Polymerization

  • Research on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands demonstrates the efficiency of these complexes in C-N bond formation via hydrogen-borrowing strategies. This showcases the potential of imidazole derivatives in catalyzing reactions for organic synthesis, further emphasizing their utility in creating valuable chemical bonds under solvent-free conditions (Donthireddy et al., 2020).

Ferroelectric and Antiferroelectric Materials

  • The exploration of imidazole and benzimidazole derivatives for their ferroelectric and antiferroelectric properties opens new avenues in materials science. These compounds demonstrate potential for the development of lead- and rare-metal-free ferroelectric devices, leveraging the chemical stability and structural characteristics of imidazole units (Horiuchi et al., 2012).

properties

IUPAC Name

5-amino-2-imidazol-1-yl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-13-11(16)9-6-8(12)2-3-10(9)15-5-4-14-7-15/h2-7H,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLZZAQHAPUCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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